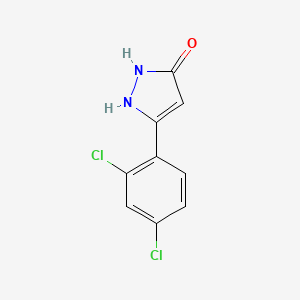

3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

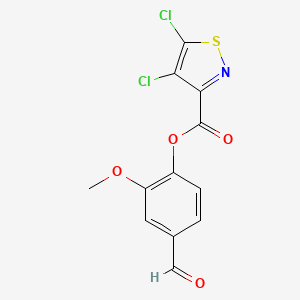

The synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives often involves condensation or cyclization reactions with various reagents to introduce or modify functional groups on the pyrazole ring. For instance, a novel pyrazole derivative has been synthesized via the reaction of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride, characterized by spectral analysis and X-ray diffraction studies (S. Naveen et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies have revealed that these compounds crystallize in various crystal systems, with the pyrazole ring adopting specific conformations. The presence of inter and intra-molecular hydrogen bonds, such as C—H…Cl and C—H…N, plays a significant role in stabilizing the molecular structure and affects the physical and chemical properties of the compound (S. Naveen et al., 2018).

Chemical Reactions and Properties

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-ol and its derivatives undergo various chemical reactions that modify their structure and properties. These reactions include condensation, cyclization, and sulfenylation, which can introduce new functional groups or modify existing ones. Such modifications significantly affect the compound's reactivity, enabling the synthesis of a wide range of derivatives with diverse properties and potential applications (R. Kamani et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- A study by Sivakumar et al. (2021) explored a pyrazole derivative's antimicrobial potential, demonstrating antibacterial and antifungal effects, validated through molecular docking simulations (Sivakumar et al., 2021).

- B'Bhatt and Sharma (2017) synthesized novel compounds containing a pyrazole nucleus, showing significant antibacterial and antifungal activities (B'Bhatt & Sharma, 2017).

Fluorescent Properties :

- Hasan et al. (2011) reported on the synthesis of 1,3,5-triaryl-2-pyrazolines, which exhibited fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).

Anticancer Potential :

- Thomas et al. (2019) synthesized pyrazole derivatives and suggested their potential as anti-cancer agents, emphasizing their electronic structure and physicochemical properties (Thomas et al., 2019).

Anti-inflammatory and Analgesic Properties :

- Viveka et al. (2015) designed and synthesized new pyrazole analogues with notable anticonvulsant and analgesic activities (Viveka et al., 2015).

Antibacterial Activity Against Drug-Resistant Strains :

- Research by Tanitame et al. (2005) demonstrated that certain pyrazole derivatives exhibit potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).

Antiinflammatory and Antibacterial Agents :

- A study by Ravula et al. (2016) highlighted the synthesis of novel pyrazoline derivatives showing significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).

Safety and Hazards

“3-(2,4-Dichlorophenyl)-1H-pyrazole” is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(14)13-12-8/h1-4H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAWTBTBLAGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)